

Spectroscopic Characterization of Dimethyl (2-hydroxyethyl)phosphonate: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Dimethyl (2-hydroxyethyl)phosphonate
CAS No.:	54731-72-5
Cat. No.:	B1301941

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Introduction

Dimethyl (2-hydroxyethyl)phosphonate (DMHEP) is an organophosphorus compound of significant interest in various chemical and biomedical fields. Its structure, featuring a phosphonate moiety and a primary alcohol, imparts unique chemical properties that make it a valuable building block in organic synthesis and a candidate for applications in drug development and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary analytical depth.

This technical guide offers a comprehensive overview of the spectroscopic data of DMHEP, focusing on ^1H , ^{13}C , and ^{31}P NMR, as well as IR spectroscopy. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles of spectral interpretation and validated experimental protocols for data

acquisition. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Correlation

The unique structural features of **Dimethyl (2-hydroxyethyl)phosphonate** directly influence its spectroscopic signatures. The presence of a phosphorus atom, methoxy groups, an ethyl chain, and a hydroxyl group leads to distinct signals and couplings in NMR spectra and characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of **Dimethyl (2-hydroxyethyl)phosphonate** (DMHEP).

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of DMHEP by providing information about the chemical environment, connectivity, and multiplicity of the hydrogen atoms.

Data Presentation: ¹H NMR

Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-OH	Variable (e.g., ~2.5-4.5)	Singlet (broad)	-	1H
O-CH ₂ -	~3.8 - 4.0	Multiplet	2H	
P-CH ₂ -	~2.0 - 2.2	Multiplet	2H	
P-O-CH ₃	~3.7	Doublet	³ J _{P-H} ≈ 11 Hz	6H

Interpretation and Mechanistic Insights

The ¹H NMR spectrum of DMHEP exhibits four distinct signals corresponding to the different proton environments in the molecule.

- OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically

appears as a broad singlet.

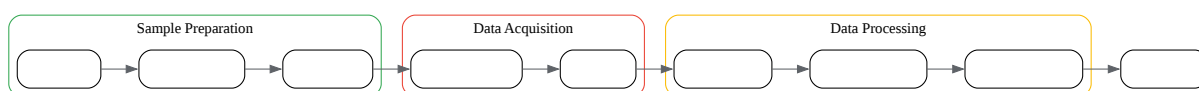
- Methylene Protons (-O-CH₂- and P-CH₂-): The two methylene groups are diastereotopic due to the chiral phosphorus center. The protons on the carbon adjacent to the hydroxyl group (-O-CH₂-) appear as a multiplet around 3.8-4.0 ppm. The protons on the carbon directly bonded to the phosphorus atom (P-CH₂-) also form a multiplet, typically found further upfield around 2.0-2.2 ppm. The coupling to the adjacent methylene protons and the phosphorus atom contributes to the complexity of these multiplets.
- Methoxy Protons (P-O-CH₃): The six protons of the two equivalent methoxy groups give rise to a single signal. This signal is split into a doublet by the phosphorus atom with a characteristic three-bond coupling constant (³J_{P-H}) of approximately 11 Hz.^[1] This coupling is a key diagnostic feature for the presence of the dimethoxyphosphoryl group.

Experimental Protocol: ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum of DMHEP is as follows:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Dimethyl (2-hydroxyethyl)phosphonate**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while D₂O can be used if exchange of the hydroxyl proton is desired for peak assignment.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
 - Tune and match the probe for the ¹H frequency.
 - Shim the magnetic field to achieve optimal resolution.

- Data Acquisition:
 - Acquire a standard one-dimensional proton spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure quantitative integration, although for routine structural confirmation, a shorter delay (1-2 s) is often sufficient.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain pure absorption lineshapes.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
 - Integrate the signals to determine the relative number of protons for each resonance.



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Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling

to simplify the spectrum and enhance the signal-to-noise ratio.

Data Presentation: ^{13}C NMR

Signal Assignment	Chemical Shift (δ , ppm)	Coupling to ^{31}P
-O-CH ₂ -	~60-65	Yes
P-CH ₂ -	~25-30	Yes
P-O-CH ₃	~50-55	Yes

Note: The quaternary carbon is not present in this molecule.

Interpretation and Mechanistic Insights

The proton-decoupled ^{13}C NMR spectrum of DMHEP will show three signals, each corresponding to a unique carbon environment.

- Methylene Carbons (-O-CH₂- and P-CH₂-): The carbon adjacent to the hydroxyl group (-O-CH₂-) resonates at a lower field (~60-65 ppm) due to the deshielding effect of the oxygen atom. The carbon directly attached to the phosphorus (P-CH₂-) appears at a higher field (~25-30 ppm). Both of these signals will exhibit coupling to the phosphorus atom. The one-bond C-P coupling ($^1\text{J}_{\text{C-P}}$) for the P-CH₂ carbon is typically large, while the two-bond coupling ($^2\text{J}_{\text{C-P}}$) for the -O-CH₂- carbon is smaller.[2]
- Methoxy Carbon (P-O-CH₃): The carbon of the methoxy groups appears around 50-55 ppm and will also show coupling to the phosphorus atom ($^2\text{J}_{\text{C-P}}$).[3]

Experimental Protocol: ^{13}C NMR

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower sensitivity of the ^{13}C nucleus.
- Instrument Setup:
 - Tune and match the probe for the ^{13}C frequency.

- Shim the magnetic field.
- Data Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This is the standard experiment and results in a singlet for each unique carbon atom (though splitting due to phosphorus will be observed).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary compared to ^1H NMR.
 - A relaxation delay of 2-5 seconds is generally sufficient.
- Data Processing:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Calibrate the chemical shift scale using the solvent signal or an internal standard.

^{31}P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. With a natural abundance of 100% and a spin of 1/2, ^{31}P NMR provides a direct window into the chemical environment of the phosphorus atom.[4]

Data Presentation: ^{31}P NMR

Moiety	Chemical Shift (δ , ppm)
Dialkyl Alkylphosphonate	~20 - 30

Interpretation and Mechanistic Insights

The ^{31}P NMR spectrum of DMHEP is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is characteristic of a

dialkyl alkylphosphonate. The typical range for such compounds is between +20 and +30 ppm relative to 85% H₃PO₄.^[5] The exact chemical shift can be influenced by the solvent. In a proton-coupled ³¹P NMR spectrum, this signal would be a complex multiplet due to coupling with the protons on the adjacent methylene and methoxy groups. However, ³¹P spectra are most commonly acquired with proton decoupling, resulting in a sharp singlet.

Experimental Protocol: ³¹P NMR

- Sample Preparation:
 - The same sample prepared for ¹H or ¹³C NMR can be used.
- Instrument Setup:
 - Tune and match the probe for the ³¹P frequency.
 - Shim the magnetic field.
- Data Acquisition:
 - Acquire a proton-decoupled ³¹P spectrum.
 - Set the spectral width to cover the expected range for phosphonates (e.g., -50 to +50 ppm).
 - A moderate number of scans (e.g., 32-64) is usually sufficient due to the high sensitivity of the ³¹P nucleus.
 - Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Reference the chemical shift to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: IR

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
O-H (alcohol)	3600 - 3200	Strong, Broad	Stretching
C-H (alkane)	3000 - 2850	Medium	Stretching
P=O (phosphonate)	1260 - 1200	Strong	Stretching
P-O-C	1050 - 1000	Strong	Stretching
C-O (alcohol)	1100 - 1000	Strong	Stretching

Interpretation and Mechanistic Insights

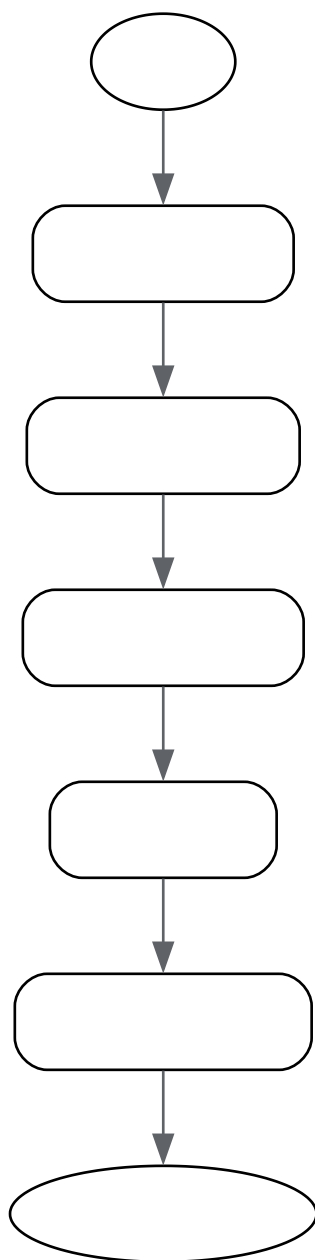
The IR spectrum of DMHEP is characterized by several strong absorption bands that are diagnostic for its key functional groups.

- O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the hydroxyl group and is broadened due to hydrogen bonding.
- C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.
- P=O Stretch: A very strong and characteristic absorption for the phosphoryl group (P=O) is observed in the 1260-1200 cm⁻¹ range.[6]
- P-O-C and C-O Stretches: The region between 1100 cm⁻¹ and 1000 cm⁻¹ will contain strong absorptions due to the P-O-C and C-O stretching vibrations.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient technique for obtaining the IR spectrum of liquid samples with minimal preparation.^{[7][8]}

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application:
 - Place a small drop of neat **Dimethyl (2-hydroxyethyl)phosphonate** directly onto the surface of the ATR crystal.
- Data Acquisition:
 - Lower the press arm to ensure good contact between the sample and the crystal, if applicable for the accessory.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their wavenumbers.



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Caption: Experimental workflow for ATR-IR spectroscopy.

Conclusion

The combination of ^1H , ^{13}C , ^{31}P NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of **Dimethyl (2-hydroxyethyl)phosphonate**. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently identify and analyze this important chemical

entity. By understanding the correlation between molecular structure and spectroscopic data, and by employing robust experimental methodologies, the scientific community can continue to explore and exploit the potential of DMHEP in a multitude of applications.

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